Structure and molecular weight of Tributyl(ethoxymethyl)stannane
Structure and molecular weight of Tributyl(ethoxymethyl)stannane
Technical Guide: Tributyl(ethoxymethyl)stannane
Executive Summary
Tributyl(ethoxymethyl)stannane (CAS: 1067-44-3) is a specialized organostannane reagent primarily utilized in organic synthesis as a masked hydroxymethyl anion equivalent. Its strategic value lies in the lability of the C–Sn bond, which allows for facile transmetallation (typically with
This guide details the physicochemical properties, a robust synthetic protocol for laboratory-scale preparation, and the mechanistic underpinnings of its reactivity, grounded in rigorous safety standards required for handling organotin compounds.
Structural Characterization & Physicochemical Properties
The molecule consists of a central tin (Sn) atom coordinated in a tetrahedral geometry to three butyl chains and one ethoxymethyl group. The steric bulk of the tributyl groups stabilizes the molecule, while the ethoxymethyl moiety provides the specific functional reactivity.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| Chemical Name | Tributyl(ethoxymethyl)stannane | |
| CAS Number | 1067-44-3 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 349.15 g/mol | Calculated based on standard atomic weights |
| Appearance | Colorless to pale yellow oil | Oxidizes slowly in air |
| Boiling Point | >110 °C (at 0.1 mmHg) | High boiling point typical of |
| Solubility | THF, Et₂O, Hexane, DCM | Insoluble in water; hydrolyzes slowly |
| Density | ~1.08 g/mL | Estimated based on homologues |
Structural Analysis
The Sn–C bond length is approximately 2.14 Å, significantly longer than a typical C–C bond (1.54 Å). This bond length, combined with the low polarity of the Sn–C bond, renders the molecule relatively stable to moisture compared to organolithiums, yet highly reactive toward transmetallation agents.
Synthetic Methodology
Protocol Selection:
While
Reagents & Setup
-
Precursors: Tributyltin hydride (
) or Tributyltin chloride ( ). -
Lithiation Agent: Lithium diisopropylamide (LDA) or Lithium metal.
-
Electrophile: Chloromethyl ethyl ether (Caution: Carcinogen).
-
Conditions: Anhydrous THF,
to RT, Inert Atmosphere ( or Ar).
Step-by-Step Protocol
-
Preparation of Tributylstannyl Lithium (
):-
Option A (from Hydride): To a solution of diisopropylamine (1.1 eq) in anhydrous THF at
, add -BuLi (1.1 eq) dropwise to form LDA. Cool to . Add (1.0 eq) dropwise. Stir for 30 minutes. The solution typically turns pale yellow/green. -
Option B (from Chloride - Scale-up preferred): Stir
with Lithium shavings (excess) in THF at room temperature for 8-12 hours until the chloride is consumed and a dark green/black solution of is formed.
-
-
Nucleophilic Displacement:
-
Cool the
solution to . -
Add Chloromethyl ethyl ether (1.1 eq) dropwise via syringe. Ensure the temperature does not spike.
-
Observation: The dark color of the stannyl anion will fade to a clear or cloudy white suspension as LiCl precipitates.
-
-
Workup & Purification:
-
Allow the mixture to warm to room temperature over 2 hours.
-
Quench with saturated aqueous
.[1] -
Extract with diethyl ether (
). Wash combined organics with brine. -
Dry over
and concentrate in vacuo. -
Critical Purification Step: Purify via fractional distillation under high vacuum (Kugelrohr) or rapid filtration through neutral alumina. Silica gel chromatography can sometimes lead to protodestannylation (streakiness); if silica is used, add 1% triethylamine to the eluent (Hexanes/EtOAc 95:5).
-
Workflow Visualization
Figure 1: Synthetic workflow for the generation of Tributyl(ethoxymethyl)stannane via the stannyl anion route.
Mechanistic Utility: The "Why"
The primary application of Tributyl(ethoxymethyl)stannane is its ability to serve as a precursor for the (ethoxymethyl)lithium species. Direct deprotonation of ethyl methyl ether is not selective; however, the Tin-Lithium exchange is highly specific and thermodynamically driven.
Reaction Pathway: Transmetallation
When treated with
The resulting
Mechanistic Diagram
Figure 2: Mechanistic pathway showing the generation of the active lithiated species and subsequent trapping with an electrophile.
Handling, Safety, and Toxicology
Warning: Organotin compounds are notoriously toxic and biologically active. They are lipophilic, allowing them to penetrate the skin and cross the blood-brain barrier.
-
Toxicity Profile:
-
Acute Toxicity: High. Toxic if swallowed or absorbed through skin.
-
Neurotoxicity: Tributyltin species are known neurotoxins.
-
Environmental: Highly toxic to aquatic life (Marine Pollutant).
-
-
Operational Safety Protocols:
-
Containment: All reactions must be performed in a fume hood.
-
PPE: Double nitrile gloves are recommended. If handling neat material, use long-cuffed chemically resistant gloves.
-
Waste Disposal: Do not mix with general organic waste. Segregate into a dedicated "Heavy Metal/Organotin" waste stream.
-
Decontamination: Glassware should be rinsed with a dilute solution of bromine in dichloromethane (to cleave Sn-C bonds) or soaked in a base bath, though physical removal of tin residues is often most effective before chemical cleaning.
-
References
-
ChemicalBook. (2025). Stannane, tributyl(ethoxymethyl)- (CAS 1067-44-3).[2][3] Retrieved from
-
Enamine. (2025).[4][5] Tributyl[(methoxymethoxy)methyl]stannane Reagent Guide. (Analogous reactivity reference). Retrieved from
-
Sigma-Aldrich. (2025).[4] Tributyl(1-ethoxyvinyl)tin Product Sheet.[4][6][7][8] (Structural analogue for physical property estimation). Retrieved from
-
PubChem. (2025).[4] Compound Summary: Stannane, tributyl(ethoxymethyl)-.[3][9] National Library of Medicine. Retrieved from [4]
- Sawamura, M., et al. (1995).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tributyl(ethoxymethyl)stannane 95% 1067-44-3 | Chempure [chempure.in]
- 3. 1067-44-3 Stannane, tributyl(ethoxymethyl)- Stannane, tributyl(ethoxymethyl)- - CAS Database [chemnet.com]
- 4. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tributyl(1-ethoxyvinyl)tinCAS #: 97674-02-7 [eforu-chemical.com]
- 7. Synthonix, Inc > Stannanes > 97674-02-7 | Tributyl(1-ethoxyvinyl)stannane [synthonix.com]
- 8. トリブチル(1-エトキシビニル)スズ 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stannane, tributyl(ethoxymethyl)- | 1067-44-3 [chemicalbook.com]
